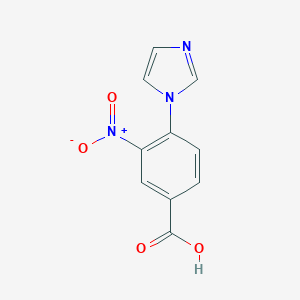

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Descripción

Significance of Imidazole (B134444) and Benzoic Acid Scaffolds in Modern Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. ijsrtjournal.comtandfonline.com Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions, which are crucial for drug-target binding. ijsrtjournal.com This versatile scaffold is a key component in numerous natural products like the amino acid histidine and in a wide range of synthetic drugs with diverse pharmacological activities, including antifungal, anticancer, and antihypertensive properties. mdpi.combiomedpharmajournal.orgresearchgate.net The imidazole nucleus is considered a "privileged structure" due to its capacity to bind to multiple biological targets, making it a valuable building block in the design of new therapeutic agents. mdpi.com

Similarly, the benzoic acid scaffold is a fundamental structural motif in a multitude of biologically active compounds. preprints.orgresearchgate.net This aromatic carboxylic acid is not only found in nature but also serves as a crucial intermediate in the synthesis of many pharmaceutical products. preprints.orgnih.gov The carboxyl group of benzoic acid can act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. Its derivatives have demonstrated a broad spectrum of medicinal applications, including acting as anti-inflammatory, diuretic, and anticancer agents. researchgate.netbenthamscience.com The combination of its synthetic accessibility and its presence in various bioactive molecules underscores its importance in drug discovery. nih.govbenthamscience.com

Rationale for Investigating 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid within Heterocyclic Compound Research

The scientific intrigue surrounding this compound arises from the strategic combination of three key structural features: an imidazole ring, a benzoic acid moiety, and a nitro group. This specific arrangement of functional groups suggests the potential for unique physicochemical properties and biological activities.

The imidazole ring, as previously mentioned, is a well-established pharmacophore. ijsrtjournal.comtandfonline.com Its linkage to the benzoic acid scaffold at the 4-position creates a distinct spatial orientation. The presence of the electron-withdrawing nitro group at the 3-position, ortho to the imidazole substituent, is particularly noteworthy. This group can significantly influence the electronic properties of the entire molecule, potentially modulating its reactivity and its ability to interact with biological targets. The crystal structures of related compounds, such as salts formed between nitrobenzoic acids and imidazoles, have been studied to understand the hydrogen bonding patterns and molecular conformations that can arise from such combinations. researchgate.net

Overview of Current Research Trajectories for Imidazole-Containing Nitrobenzoic Acid Derivatives

Research into imidazole-containing nitrobenzoic acid derivatives is multifaceted, exploring their synthesis and potential applications across various scientific domains. A primary focus of this research is the synthesis of novel derivatives and the characterization of their chemical and physical properties. researchgate.netbldpharm.com

In the realm of medicinal chemistry, these compounds are being investigated for a range of potential therapeutic applications. For instance, nitroimidazole derivatives have a long history as antibacterial and antiprotozoal agents. nih.gov The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive species that are cytotoxic. nih.gov This property has led to the investigation of nitroimidazole-containing compounds as potential anticancer agents and as imaging agents for detecting hypoxic tissues. nih.gov

Furthermore, the hybridization of the imidazole nucleus with other pharmacologically active moieties is a common strategy in drug design. Researchers are exploring how the combination of the imidazole ring, the nitro group, and the benzoic acid scaffold can lead to compounds with enhanced or novel biological activities. For example, studies on related structures, such as imidazole-containing triazoles and benzamides, have shown promising results in areas like antimicrobial and anticancer research. nih.govfrontiersin.orgresearchgate.net The investigation of this compound and its analogs is a part of this broader effort to develop new and effective therapeutic agents.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 167626-67-7 | C10H7N3O4 | 233.18 |

| This compound hydrochloride | 1171571-17-7 | C10H8ClN3O4 | 269.64 |

| Imidazolium (B1220033) 3-nitrobenzoate | Not Available | C10H9N3O4 | 235.20 |

| 3-[(4-nitro-1H-imidazol-1-yl)methyl]benzoic acid | Not Available | C11H9N3O4 | 247.21 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-imidazol-1-yl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKERXELOIGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353255 | |

| Record name | 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-67-7 | |

| Record name | 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Imidazol 1 Yl 3 Nitrobenzoic Acid and Analogues

General Synthetic Strategies for Constructing Imidazole-Benzoic Acid Architectures

The creation of the central imidazole-benzoic acid structure can be approached in several ways. These strategies include forming the bond between a pre-existing imidazole (B134444) and a benzoic acid derivative, building the imidazole ring onto a benzoic acid precursor, or constructing the entire system through convergent multi-component reactions.

N-Alkylation Approaches to Form Imidazole-1-yl Linkages

A primary and direct method for synthesizing 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid involves the N-arylation of imidazole with a suitable 4-substituted-3-nitrobenzoic acid derivative. This reaction, a type of nucleophilic aromatic substitution, typically utilizes a starting material where a good leaving group, such as a halogen, is positioned at the C-4 position of the benzoic acid ring, activated by the electron-withdrawing nitro group at the C-3 position.

A common precursor for this approach is 4-fluoro-3-nitrobenzoic acid or its corresponding esters. The reaction proceeds by treating the fluoro derivative with imidazole in the presence of a base. For instance, the synthesis of an analogue, 4-(4-nitro-1H-imidazol-1-yl)benzaldehyde, was achieved by reacting 4-nitroimidazole (B12731) with 4-fluorobenzaldehyde (B137897) using sodium hydride in dimethylformamide (DMF). prepchem.com This highlights a similar substitution pathway. Another relevant synthesis is that of ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, where ethyl 4-fluoro-3-nitrobenzoate is reacted with an amine in the presence of N,N-diisopropylethylamine. nih.gov

Copper-catalyzed N-arylation reactions, such as the Chan-Lam and Ullmann couplings, represent another powerful set of tools for forming the C-N bond between imidazole and the benzoic acid ring. organic-chemistry.orgorganic-chemistry.org These methods can be performed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org For example, N-arylation of imidazoles with arylboronic acids can be catalyzed by copper(I) oxide at room temperature or by using copper-exchanged fluorapatite. organic-chemistry.orgresearchgate.net Similarly, copper(I) bromide has been shown to efficiently catalyze the N-arylation of azoles with various aromatic bromides and iodides. organic-chemistry.org These catalytic systems offer high chemoselectivity and are applicable to hindered substrates, making them suitable for complex molecules. organic-chemistry.org

Table 1: Examples of N-Arylation Reactions for Imidazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitroimidazole | 4-Fluorobenzaldehyde | Sodium Hydride | DMF | 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde | 55% | prepchem.com |

| Imidazole | Arylboronic Acid | Copper(I) Oxide | Methanol (B129727) | N-Arylimidazole | Good | organic-chemistry.org |

| Imidazole | Aryl Iodide/Bromide | Copper(I) Bromide | - | N-Arylimidazole | Good | organic-chemistry.org |

| Imidazole | Arylboronic Acid | [Cu(OH)·TMEDA]₂Cl₂ | Dichloromethane | N-Arylimidazole | Very Good | organic-chemistry.org |

| Imidazole | 3-Bromo-5-trifluoromethyl-phenylamine | Copper(I) salt / Carbonate | Diglyme | 5-(Imidazol-1-yl)-3-(trifluoromethyl)-benzenamine | - | google.com |

Cyclocondensation Reactions for Imidazole Ring Formation within Benzoic Acid Derivatives

An alternative to coupling pre-formed rings is to construct the imidazole ring directly onto a benzoic acid derivative. Cyclocondensation reactions are the most common methods for synthesizing the imidazole core. researchgate.net These reactions typically involve the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia (B1221849) (or an amine). youtube.com

In the context of synthesizing imidazole-benzoic acids, this would involve starting with a benzoic acid derivative containing the necessary functionalities for cyclization. For example, a strategy could involve a derivative of 4-amino-3-formylbenzoic acid or a related precursor. The renowned Radziszewski reaction and its variations allow for the synthesis of tri- and tetra-substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. nih.gov This approach offers the flexibility to introduce various substituents onto the imidazole ring.

While direct one-pot cyclocondensation to form this compound is less commonly reported, the principles of imidazole synthesis are well-established. For example, imidazoles can be prepared from α-hydroxy ketones or α-haloketones condensed with amidines or aldehydes and ammonia. youtube.com Adapting these methods would require the synthesis of a benzoic acid precursor containing an α-dicarbonyl or equivalent moiety, which would then undergo cyclization to form the desired imidazole ring.

Multi-Component Reactions in Imidazole-Containing Benzoic Acid Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. bohrium.comresearchgate.net Various MCRs have been developed for the synthesis of highly substituted imidazoles. bohrium.comorganic-chemistry.org

One notable MCR for imidazole synthesis involves the four-component condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.govbohrium.com To apply this to the synthesis of an imidazole-benzoic acid analogue, a reactant containing the benzoic acid moiety would be incorporated. For instance, Ravindra et al. (2018) synthesized 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid using 4-formyl-benzoic acid as the aldehyde component in a Radziszewski-type reaction. nih.gov This demonstrates the feasibility of incorporating benzoic acid functionalities into imidazole structures via MCRs.

Another MCR approach involves the benzoic acid-catalyzed reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. organic-chemistry.orgacs.org The versatility and functional group tolerance of MCRs make them a powerful tool for generating libraries of imidazole-containing compounds for further investigation. rsc.orgresearchgate.net

Functionalization and Derivatization Strategies for the Nitrobenzoic Acid Moiety

The specific substitution pattern of this compound, with the nitro and imidazole groups ortho to each other, requires careful strategic consideration during synthesis. This includes the introduction of the nitro group and subsequent modifications of the carboxylic acid.

Introduction of the Nitro Group onto Benzoic Acid Precursors

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. youtube.comtruman.edu The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring.

In the case of benzoic acid, the carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta-position. youtube.comquora.comtestbook.com Therefore, direct nitration of benzoic acid predominantly yields m-nitrobenzoic acid. quora.comtestbook.com Similarly, if one were to nitrate (B79036) 4-(1H-imidazol-1-yl)benzoic acid, the directing effects of both the imidazole and carboxyl groups would complicate achieving the desired 3-nitro isomer.

Consequently, a more effective and common strategy is to begin with a benzoic acid precursor that is already nitrated in the desired position. Syntheses often start with materials like 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid. nih.gov This approach circumvents the regioselectivity issues of direct nitration on the final imidazole-benzoic acid scaffold. For example, the nitration of 2-bromo-5-fluorobenzotrifluoride (B1268043) is a key step in a patented process to create a precursor for an imidazole-containing aniline (B41778) derivative. google.com

Table 2: Common Nitration Strategies for Benzoic Acid Derivatives

| Starting Material | Reagents | Major Product(s) | Notes | Reference |

|---|---|---|---|---|

| Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | m-Nitrobenzoic acid | -COOH is a meta-director. Some ortho and para isomers are also formed. | youtube.comquora.comtestbook.com |

| Methyl Benzoate (B1203000) | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | Ester group is also a meta-director. | orgsyn.org |

| 2-Bromo-5-fluoro-benzotrifluoride | KNO₃, H₂SO₄ | 2-Bromo-5-fluoro-1-nitro-3-trifluoro-methyl-benzene | Nitration of a pre-functionalized ring. | google.com |

Modification of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a versatile handle for further derivatization, commonly through esterification or amidation. These modifications are often performed to alter the compound's physicochemical properties or to prepare it for subsequent coupling reactions.

Esterification is typically carried out by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. For example, 4-amino-3-nitrobenzoic acid can be converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. bond.edu.au The ethyl ester of this compound is a commercially available derivative, indicating that such esterification is a standard procedure. scbt.com Saponification, the reverse reaction using a base like sodium hydroxide, can be used to convert an ester back to the carboxylic acid. orgsyn.org

Amidation involves coupling the carboxylic acid with an amine. This usually requires activating the carboxyl group, for instance, by converting it to an acyl chloride or by using peptide coupling reagents. A relevant example is the condensation of benzoic acid derivatives with an amine using phosphorus oxychloride (POCl₃) in pyridine (B92270) to form an amide linkage. acs.org These derivatization reactions expand the chemical space accessible from the parent acid, allowing for the synthesis of a wide array of analogues.

Synthesis of Key Precursor Intermediates for this compound

The principal precursor for the synthesis of this compound is 4-fluoro-3-nitrobenzoic acid. sigmaaldrich.comscbt.com The synthesis of this intermediate is typically accomplished through the nitration of 4-fluorobenzoic acid. chemicalbook.comprepchem.comguidechem.com

The process involves the careful addition of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in concentrated sulfuric acid, to 4-fluorobenzoic acid at controlled temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature. chemicalbook.comprepchem.comguidechem.com This reaction yields 4-fluoro-3-nitrobenzoic acid as a solid product after pouring the reaction mixture onto ice and filtering. chemicalbook.comprepchem.com The yield of this nitration reaction can be quite high, with reports of up to 90%. chemicalbook.com

Another essential precursor is imidazole itself. The first synthesis of imidazole was reported by Heinrich Debus in 1858, using a reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.govpharmaguideline.comderpharmachemica.com This method, though historically significant, often results in low yields. nih.govderpharmachemica.com A variety of other methods for synthesizing the imidazole ring have since been developed, including the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org

The final step in the synthesis of the target molecule involves the reaction of 4-fluoro-3-nitrobenzoic acid with imidazole. sigmaaldrich.comscbt.com This reaction is a nucleophilic aromatic substitution where the imidazole nitrogen displaces the fluorine atom on the benzene (B151609) ring. The fluorine atom is activated towards nucleophilic attack by the presence of the ortho-nitro group. ossila.comlibretexts.org The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) and may involve the use of a base like sodium hydride to deprotonate the imidazole, making it a more potent nucleophile. prepchem.com

Table 1: Synthesis of Key Precursors

| Precursor | Starting Material(s) | Reagents | Typical Yield | Reference(s) |

| 4-Fluoro-3-nitrobenzoic acid | 4-Fluorobenzoic acid | Conc. H₂SO₄, KNO₃ or Conc. HNO₃ | Up to 90% | chemicalbook.comprepchem.comguidechem.com |

| Imidazole | Glyoxal, Formaldehyde | Ammonia | Low | nih.govpharmaguideline.comderpharmachemica.com |

Advanced Synthetic Techniques and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve reaction efficiency, reduce waste, and enhance safety. The synthesis of this compound and its analogs has benefited from these advancements.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. scielo.org.za This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. niscpr.res.innih.gov For the synthesis of imidazole derivatives, microwave irradiation has been successfully employed in various multi-component reactions, often under solvent-free conditions. niscpr.res.innih.gov For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved with high yields under microwave irradiation in the absence of a solvent. nih.gov The application of microwave energy can lead to faster and more efficient synthesis of the imidazole core and its subsequent coupling reactions. nih.govnih.govwjarr.com

The formation of the crucial imidazole-aryl bond can be facilitated by metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient alternative to traditional nucleophilic aromatic substitution.

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed coupling, is a classic method for forming C-N bonds. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require harsh reaction conditions, modern variations utilize soluble copper catalysts and ligands to facilitate the reaction at lower temperatures. wikipedia.org This reaction can be used to couple imidazole with aryl halides. wikipedia.org Intramolecular Ullmann-type reactions have also been developed for the synthesis of fused heterocyclic systems containing an imidazole ring. researchgate.net

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds. wikipedia.orgnumberanalytics.comlibretexts.orgorganic-chemistry.org This reaction involves the coupling of an amine (in this case, imidazole) with an aryl halide or triflate. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org This method provides a powerful tool for the synthesis of aryl-imidazole derivatives. rsc.org

Other Metal-Catalyzed Reactions: Other transition metals, such as nickel, have also been shown to catalyze the cross-coupling of imidazolium (B1220033) salts with aryl halides, providing another route to 2-arylated imidazoles. nih.gov Palladium-catalyzed direct C-H arylation of imidazoles with aryl chlorides has also been reported, offering an atom-economical approach to these compounds. acs.orgresearchgate.net

Table 2: Comparison of Metal-Catalyzed Coupling Reactions

| Reaction | Metal Catalyst | Key Features | Reference(s) |

| Ullmann Condensation | Copper | Classic method, modern variations use ligands for milder conditions. | researchgate.netwikipedia.orgwikipedia.org |

| Buchwald-Hartwig Amination | Palladium | Highly versatile, wide substrate scope, mild reaction conditions. | wikipedia.orgnumberanalytics.comlibretexts.org |

| Nickel-Catalyzed Coupling | Nickel | Couples imidazolium salts with aryl halides. | nih.gov |

| Palladium-Catalyzed C-H Arylation | Palladium | Atom-economical, direct functionalization of the imidazole ring. | acs.orgresearchgate.net |

Solvent-free or "neat" reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use. researchgate.netasianpubs.org The synthesis of imidazole derivatives has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation or mechanochemistry. nih.govresearchgate.netasianpubs.org These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netasianpubs.org For example, a one-pot synthesis of imidazole derivatives has been developed under solvent-free conditions at room temperature. researchgate.net Mechanochemical methods, involving grinding reactants together, have also shown promise in promoting nucleophilic aromatic substitution reactions with enhanced rates and yields. nih.govresearchgate.net

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. For the synthesis of this compound and its analogs, key parameters to consider include the choice of base, solvent, temperature, and reaction time.

In the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid with imidazole, the choice of base is critical. A moderately strong base is often required to deprotonate the imidazole and enhance its nucleophilicity. google.com The solvent also plays a significant role, with polar aprotic solvents like DMF being commonly used. prepchem.comgoogle.com

For metal-catalyzed coupling reactions, the choice of ligand is paramount. Different ligands can have a profound impact on the reaction rate, yield, and substrate scope. wikipedia.org Optimization of the catalyst loading, base, and temperature is also essential for achieving high efficiency. rsc.org

Mechanochemical approaches also benefit from optimization. For instance, the frequency of milling and the use of liquid-assisted grinding (LAG) with small amounts of a liquid can influence the reaction outcome. researchgate.net Studies have shown that both neat and liquid-assisted grinding can be effective, with the optimal conditions depending on the specific reactants. researchgate.net

The yield of these reactions can vary significantly depending on the chosen methodology and the specific substrates used. For instance, the nitration of 4-fluorobenzoic acid can achieve yields of up to 90%, chemicalbook.com while the subsequent nucleophilic substitution with imidazole may have varying yields depending on the reaction conditions. prepchem.com Reports on the synthesis of similar compounds, such as 3-methyl-4-nitrobenzoic acid, show a wide range of yields from 30% to 86% depending on the oxidation method used. google.com

Spectroscopic Data for this compound Remains Elusive in Public Domain

The compound, identified by the CAS number 167626-67-7, has the molecular formula C₁₀H₇N₃O₄. While its existence is confirmed in chemical supplier catalogs, the detailed characterization data required for a thorough structural elucidation as per the requested outline is not published.

Searches have yielded spectroscopic information for structurally related but distinct molecules, including various substituted nitrobenzoic acids and other imidazole-containing compounds. For instance, crystallographic data is available for related structures like Imidazolium 3-nitrobenzoate and 4-(Imidazol-1-yl)benzoic acid, which provides insights into bond angles and crystal packing but does not offer the specific NMR or vibrational data for the target molecule. Similarly, NMR and IR data for simpler precursors like 3-nitrobenzoic acid and 4-nitrobenzoic acid are well-documented but cannot be directly extrapolated to the more complex structure of this compound.

The absence of this foundational data precludes a detailed analysis of the proton and carbon environments through ¹H and ¹³C NMR, the exploration of proton-carbon connectivity via two-dimensional NMR techniques (COSY, HMQC, HMBC), and the characterization of functional group vibrations through FT-IR and Raman spectroscopy.

Consequently, the generation of an in-depth article focusing on the advanced spectroscopic and structural elucidation of this compound, complete with the specified data tables and detailed research findings, cannot be fulfilled at this time. The necessary experimental spectra appear to be unpublished or contained within proprietary databases.

Advanced Spectroscopic and Structural Elucidation of 4 1h Imidazol 1 Yl 3 Nitrobenzoic Acid and Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, these methods provide definitive confirmation of its identity and connectivity.

High-resolution mass spectrometry (HR-MS) is critical for determining the precise elemental composition of a molecule. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, the theoretical monoisotopic mass is calculated to be 233.043656 g/mol . rigaku.com An experimentally obtained HR-MS value that closely matches this theoretical mass would confirm the elemental formula of C₁₀H₇N₃O₄. bldpharm.comnih.gov This level of precision is crucial for distinguishing it from other potential isomers or compounds with similar molecular weights.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇N₃O₄ |

| Molecular Weight | 233.18 g/mol |

| Monoisotopic Mass | 233.043656 g/mol |

This interactive table provides the fundamental mass data for the target compound.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Plausible Origin |

| [M - NO₂]⁺ | Loss of the nitro group from the molecular ion. |

| [M - COOH]⁺ | Loss of the carboxyl group from the molecular ion. |

| [M - H₂O]⁺ | Loss of a water molecule, potentially from the carboxyl group. |

This interactive table outlines some of the expected fragment ions based on the structure of the compound.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. rigaku.comjncasr.ac.in While a crystal structure for this compound itself is not publicly documented, analysis of related structures provides insight into the expected molecular geometry.

For instance, the crystal structure of a related derivative, 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, reveals a nearly co-planar arrangement between the imidazole (B134444) and 4-nitrobenzene moieties, with a dihedral angle of 8.99 (14)°. nih.gov Similarly, in 4-(1H-imidazol-1-yl)benzaldehyde, another related compound, the angle between the mean planes of the imidazole and arene rings is a key structural feature. nih.gov For this compound, we would expect to see a specific dihedral angle between the imidazole ring and the substituted benzene (B151609) ring, which would be a defining characteristic of its solid-state conformation.

The way molecules pack in a crystal is determined by intermolecular forces, with hydrogen bonding often playing a dominant role. In the case of this compound, the carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O). The imidazole ring also contains a nitrogen atom that can act as a hydrogen bond acceptor, while the nitro group's oxygen atoms can also participate in hydrogen bonding.

In the crystal structure of 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, the bromide anion acts as a double acceptor for O—H⋯Br and C—H⋯Br hydrogen bonds, forming a linear chain. nih.gov In another example, 4-hydroxybenzoic acid-1H-imidazole, the crystal structure is stabilized by π–π stacking interactions and a network of C—H⋯O and O—H⋯O intermolecular hydrogen bonds. epa.gov These examples highlight the types of interactions that would likely govern the crystal packing of this compound, leading to a complex and stable three-dimensional network.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Potential Participating Groups |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Imidazole (acceptor), Nitro group (acceptor) |

| π–π Stacking | Imidazole ring, Benzene ring |

| C—H⋯O Interactions | Aromatic C-H bonds and oxygen atoms of the nitro or carboxyl groups |

This interactive table summarizes the likely intermolecular forces that would be observed in the crystal structure of the title compound.

Computational Chemistry and Molecular Modeling Studies of 4 1h Imidazol 1 Yl 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic distribution, and reactivity.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, might interact with the binding site of a protein. The simulation calculates the binding energy and identifies key interactions like hydrogen bonds and hydrophobic interactions. Such a study would be essential in evaluating the potential of this compound as a therapeutic agent by identifying its likely biological targets and binding affinity.

Identification of Predictive Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This method helps in understanding the binding mechanism and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For this compound, molecular docking simulations would be instrumental in elucidating its potential binding modes within the active sites of various biological targets. The imidazole (B134444) ring, a common moiety in many bioactive compounds, can act as a hydrogen bond acceptor or donor and can participate in pi-stacking interactions. nih.govmdpi.com The nitro group, being a strong electron-withdrawing group, and the carboxylic acid group can also form crucial hydrogen bonds and electrostatic interactions with amino acid residues in the receptor's binding pocket. ajchem-a.com

In studies of similar imidazole-based compounds, docking simulations have successfully predicted binding modes. For instance, in the design of 1-benzyl-1H-imidazoles as inhibitors of aldosterone (B195564) synthase (CYP11B2), molecular docking was used to rationalize the structure-activity relationships and guide the design of more potent inhibitors. acs.org Similarly, docking studies on imidazo[2,1-b]thiazole (B1210989) analogues helped in identifying them as potential inhibitors of EGFR, HER-2, and DHFR. nih.gov Although direct docking studies on this compound are not reported, these examples highlight the utility of the method in predicting its interactions with potential biological targets.

Assessment of Binding Energies and Inhibition Constants (Ki, IC50) in silico

Beyond predicting the binding pose, molecular modeling techniques can also estimate the binding affinity of a ligand for its target. This is often expressed as a binding energy score, which can be correlated with experimentally determined inhibition constants like Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration).

The binding energy is calculated based on the intermolecular forces between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These calculations can be performed using various scoring functions within molecular docking programs.

While no specific in silico binding energy data for this compound has been found, studies on other small molecule inhibitors demonstrate the application of this approach. For example, in a study of novel 1,3-thiazolidin-4-ones, molecular docking was used to predict binding affinities, which supported the in vitro antimicrobial results. researchgate.net In another study on pyrazole (B372694) derivatives, molecular docking studies against SARS-CoV-2 main protease revealed favorable docking scores, suggesting potential inhibitory activity. nih.gov

For this compound, one could hypothesize its binding energy against a relevant target. An illustrative example of how such data would be presented is shown in the table below.

Illustrative Binding Affinity Data for this compound Against a Hypothetical Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Predicted Ki (µM) | 2.8 |

| Predicted IC50 (µM) | 5.2 |

| Note: The data in this table is for illustrative purposes only and is not based on experimental or published computational results for this specific compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR for Correlation of Physicochemical Descriptors with Biological Activity

2D-QSAR models use descriptors calculated from the two-dimensional representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These descriptors are then correlated with the biological activity of the compounds using statistical methods like multiple linear regression.

A QSAR study on a series of imidazole derivatives acting as cruzain inhibitors successfully developed predictive models using 2D descriptors. nih.gov Similarly, a QSAR analysis of mono-substituted nitrobenzenes demonstrated the utility of topological and other 2D descriptors in predicting their toxicity. nih.gov For this compound, a 2D-QSAR study would involve synthesizing a series of analogues with varying substituents and correlating their biological activities with calculated 2D descriptors. This would help in identifying the key structural features that contribute to its activity.

3D-QSAR for Steric and Electronic Field Analysis and Activity Prediction

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional structure of the molecules. These methods calculate steric and electrostatic fields around a series of aligned molecules and correlate these fields with their biological activities.

3D-QSAR studies provide a more detailed understanding of the structure-activity relationship by generating contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. In the study of cruzain inhibitors, both CoMFA and CoMSIA models were developed, revealing important 3D molecular features that affect the activity of the inhibitors. nih.gov Likewise, 3D-QSAR modeling of 1H-benzo[d]imidazole derivatives provided insights for designing potent anti-tubulin agents. rsc.org

For this compound, a 3D-QSAR study would provide valuable information on the spatial arrangement of its functional groups that is optimal for binding to a specific target. This would guide the rational design of new, more potent analogues.

Pharmacological and Biological Activity Profiling of 4 1h Imidazol 1 Yl 3 Nitrobenzoic Acid and Its Analogues

Antimicrobial Activity Investigations

Analogues of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, which feature the key structural components of an imidazole (B134444) ring and a nitro-substituted aromatic system, have demonstrated a wide range of antimicrobial activities. The imidazole moiety is a well-established pharmacophore in numerous antimicrobial agents. beilstein-journals.org

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives containing the imidazole ring have shown notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, metronidazole (B1676534), a 2-methyl-5-nitro-1H-imidazole derivative, is a prominent antibiotic used against anaerobic Gram-negative bacteria like Helicobacter pylori and the Gram-positive Clostridium difficile. nih.gov The incorporation of a 1H-1,2,3-triazole moiety into the metronidazole skeleton has been shown to enhance antibacterial activity. beilstein-journals.org

Hybrids combining the imidazole core with other scaffolds, such as quinolones, have yielded compounds with potent activity. One such hybrid, 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, displayed significant antibacterial activity against the Gram-negative Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 460 nM. nih.gov Similarly, a 5-nitroimidazole/oxazolidinone hybrid, (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide, was found to be a potent agent against the Gram-positive Bacillus cereus with an MIC of 200 nM. nih.gov

Other studies have explored pyrazole-based analogues. Hydrazone derivatives of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid have been synthesized and shown to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus (Gram-positive) and Acinetobacter baumannii (Gram-negative), with MIC values as low as 0.39 μg/mL. nih.govresearchgate.net Benzimidazole (B57391) derivatives have also been reported to exhibit moderate activity against enterobacteria such as E. coli and P. vulgaris. uq.edu.au

Table 1: Antibacterial Activity of Selected Imidazole Analogues

| Compound/Analogue Class | Bacterial Strain(s) | Activity (MIC/IC₅₀) | Reference |

| Quinolone/imidazole hybrid (93i) | Pseudomonas aeruginosa | 460 nM | nih.gov |

| 5-Nitroimidazole/oxazolidinone hybrid (45) | Bacillus cereus | 200 nM | nih.gov |

| Pyrazole-derived hydrazones | Staphylococcus aureus (drug-resistant) | 0.39 µg/mL | nih.govresearchgate.net |

| Pyrazole-derived hydrazones | Acinetobacter baumannii (drug-resistant) | 0.39 µg/mL | nih.govresearchgate.net |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | E. coli | IC₅₀: 360 nM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | P. aeruginosa | IC₅₀: 710 nM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | S. aureus & S. epidermidis | IC₅₀: 1.4 µM | nih.gov |

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | K. pneumoniae & E. coli | MIC: 41 µM | nih.gov |

Antifungal Activity Against Fungal Pathogens

The imidazole scaffold is a cornerstone of many clinically used azole antifungal drugs. mdpi.com Research into analogues of this compound has revealed significant antifungal potential. A series of N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives were synthesized and tested for antifungal activity. nih.gov

More specifically, studies on 3-(1H-imidazol-1-yl)propan-1-one oxime esters showed promising results against Candida species. mdpi.com One compound, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a particularly potent agent against Candida albicans, with an MIC value of 0.0054 µmol/mL, which was more potent than both fluconazole (B54011) and miconazole. mdpi.com

Other structural analogues, such as 3-(1,2,4-triazol-1-yl)flavanones, have also been investigated. The 4'-fluoroflavanone derivative from this series was found to be 4-16 times more potent than fluconazole against C. albicans and Saccharomyces cerevisiae. nih.gov Furthermore, certain 3-substituted-1H-imidazol-5-yl-1H-indole compounds have demonstrated potent antifungal activity against Cryptococcus neoformans, with MIC values of ≤0.25 µg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Analogues

| Compound/Analogue Class | Fungal Pathogen(s) | Activity (MIC) | Reference |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | Candida albicans | 0.0054 µmol/mL | mdpi.com |

| 4'-Fluoroflavanone derivative (4c) | Candida albicans | 4-16x more potent than fluconazole | nih.gov |

| 4'-Fluoroflavanone derivative (4c) | Saccharomyces cerevisiae | 4-16x more potent than fluconazole | nih.gov |

| 6-Methoxy-phenethyl-indole-imidazole (57) | Cryptococcus neoformans | ≤0.25 µg/mL | mdpi.com |

| 5-Phenyl-1H-imidazole (111) | Cryptococcus neoformans | ≤0.25 µg/mL | mdpi.com |

| Metronidazole carboxylate analogues | Didymella sp. | Potent inhibition | beilstein-journals.org |

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

The threat of tuberculosis, caused by Mycobacterium tuberculosis (Mtb), has driven research into new antimycobacterial agents. nih.gov Aromatic nitro derivatives, a key feature of the title compound, have shown a particular ability to inhibit Mtb strains. nih.gov For example, 4-nitrobenzoic acid is known to inhibit the in vitro growth of pathogens within the Mycobacterium tuberculosis complex. nih.gov

A study focused on N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives reported moderate antimycobacterial activity against the tested strain of Mycobacterium tuberculosis H37Ra. nih.gov These compounds also showed significant activity against several other non-tuberculosis mycobacterial strains. nih.gov The research into nitrobenzoates and nitrothiobenzoates suggests that the nitrobenzoate scaffold, especially the 3,5-dinitrobenzoate (B1224709) scaffold, holds potential for developing future antimycobacterial drugs. nih.gov

Antiprotozoal Activity Assessment

Imidazole derivatives have long been the basis for antiprotozoal drugs, with metronidazole being a primary treatment for infections caused by Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.govpreprints.orgmdpi.com Research into novel analogues continues to yield promising results.

A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and evaluated for their activity against these three protozoan parasites. nih.gov The study found that all tested compounds exhibited strong activity, with IC₅₀ values in the nanomolar range, surpassing the efficacy of metronidazole in these assays. nih.gov Additionally, certain thioalkyl benzimidazole derivatives have demonstrated antiprotozoal activity, with 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole showing the most distinct effect. uq.edu.au

Table 3: Antiprotozoal Activity of Selected Imidazole Analogues

| Compound/Analogue Class | Protozoan Parasite(s) | Activity (IC₅₀) | Reference |

| 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Trichomonas vaginalis | Nanomolar range (better than metronidazole) | nih.gov |

| 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Giardia intestinalis | Nanomolar range (better than metronidazole) | nih.gov |

| 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Entamoeba histolytica | Nanomolar range (better than metronidazole) | nih.gov |

| 5,6-Dichloro-2-(4-nitrobenzylthio)-benzimidazole | Not specified | Distinct antiprotozoal activity | uq.edu.au |

Anti-inflammatory and Analgesic Properties

The imidazole nucleus and related heterocyclic systems are present in various compounds with anti-inflammatory activity. ijddr.in

In vitro Anti-inflammatory Assays

In vitro assays are crucial for the preliminary screening of anti-inflammatory potential. One common method is the inhibition of protein denaturation, as the denaturation of tissue proteins is a well-documented cause of inflammation. ijddr.in In a study on the methanolic extract of Enicostemma axillare, a plant used in folk medicine for its anti-inflammatory properties, the extract was effective in inhibiting heat-induced albumin denaturation. ijddr.in It showed a maximum inhibition of 71% at a concentration of 500 µg/ml, while the standard drug, aspirin, showed 68% inhibition at 100 µg/ml. ijddr.in While this study was on a plant extract, it demonstrates the utility of the protein denaturation assay for evaluating anti-inflammatory activity, a method applicable to synthetic compounds like this compound and its analogues.

Another study on an N-acylhydrazone derivative, which is structurally related to some imidazole analogues, evaluated anti-inflammatory potential using a carrageenan-induced peritonitis model. nih.gov This model assesses the ability of a compound to reduce leukocyte migration, a key event in the inflammatory response. nih.gov

Table 4: In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation

| Test Substance | Concentration | % Inhibition | Reference |

| Enicostemma axillare extract | 500 µg/ml | 71% | ijddr.in |

| Aspirin (Standard) | 100 µg/ml | 68% | ijddr.in |

In vivo Models for Anti-inflammatory Efficacy

The anti-inflammatory potential of compounds structurally related to this compound has been investigated using various in vivo models. One such study evaluated the anti-inflammatory activity of an acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which shares a heterocyclic core. nih.gov In a carrageenan-induced peritonitis model in mice, JR19 demonstrated a significant reduction in leukocyte migration. nih.gov This effect was further confirmed in a subcutaneous air pouch model, which mimics the inflamed synovium in rheumatoid arthritis. nih.gov The study suggested that the anti-inflammatory action of JR19 involves the nitric oxide pathway, as pretreatment with L-NAME (a non-selective nitric oxide synthase inhibitor) reversed the observed anti-inflammatory effects. nih.gov Specifically, the compound was found to decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ in a nitric oxide-dependent manner. nih.gov

Anticancer and Antiproliferative Potency

Derivatives and analogues of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. For instance, certain imidazolyl-1,3,5-triazine derivatives have shown significant cytotoxic activity against human breast cancer cell lines (MCF-7, R-27, T-47D, and ZR-75-1) and a murine leukemia cell line (P388). nih.gov Specifically, compounds like 2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazine and its analogues exhibited greater cytotoxicity than a major metabolite of the established antitumor agent hexamethylmelamine. nih.gov

In another study, novel imidazole derivatives were evaluated for their in vitro antitumor activity, with some compounds showing improved antiproliferative activity compared to the standard drugs 5-fluorouracil (B62378) and methotrexate. nih.gov One particular compound, 4f, displayed outstanding antiproliferative activity against three cancer cell lines and exhibited a higher selectivity index for cancer cells over normal cells. nih.gov Similarly, a series of N-(2,5-dimethylphenyl)-4-pyridin-3-ylpyrimidin-2-amine derivatives, considered imatinib (B729) analogues, showed moderate antiproliferative activity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. semanticscholar.org

Furthermore, 2-thioxoimidazolidine derivatives have been synthesized and tested against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, with some compounds showing good antiproliferation activity. nih.gov The antiproliferative potential of imidazole and imidazoline (B1206853) analogues has also been investigated in melanoma cell lines (human A375 and mouse B16), with several compounds displaying significant anticancer activities. nih.gov

Table 1: Cytotoxicity of Imidazole Analogues Against Various Cancer Cell Lines

| Compound/Analogue Type | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Imidazolyl-1,3,5-triazine derivatives | MCF-7, R-27, T-47D, ZR-75-1 (breast), P388 (leukemia) | Significant cytotoxic activity | nih.gov |

| Imidazole derivative (4f) | Three unspecified cancer cell lines | Outstanding antiproliferative activity, high selectivity | nih.gov |

| Imatinib analogues | A549 (lung), MCF-7 (breast) | Moderate antiproliferative activity | semanticscholar.org |

| 2-Thioxoimidazolidine derivatives | HepG-2 (liver), HCT-116 (colon) | Good antiproliferation activity | nih.gov |

| Imidazole and imidazoline analogues | A375 (human melanoma), B16 (mouse melanoma) | Significant anticancer activities | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 58 cancer cell lines (NCI panel) | Significant anticancer activity against some cell lines | mdpi.com |

The c-Met receptor tyrosine kinase is a well-known target for cancer intervention due to its role in tumor growth and metastasis. nih.gov Analogues of this compound have been investigated as inhibitors of c-Met kinase. One study reported the discovery of LAH-1, a potent and selective c-Met inhibitor with nanomolar biochemical potency (IC50 = 49 nM), comparable to the known inhibitor Cabozantinib (IC50 = 31 nM). nih.gov LAH-1 effectively inhibited colony formation, migration, and invasion in c-Met dependent cancer cells. nih.gov

Other research has identified dual inhibitors targeting both c-Met and other kinases. For example, AMG-1 is a potent inhibitor of both c-Met and RON kinases, with IC50 values of 4 nM and 9 nM, respectively. selleckchem.com Similarly, Altiratinib is a potent inhibitor of TRK, Met, TIE2, and VEGFR2 kinases. selleckchem.com The triphenylmethane (B1682552) derivative, aurintricarboxylic acid (ATA), has also been shown to prevent HGF-induced c-Met phosphorylation and downstream signaling. nih.gov

Table 2: Inhibition of c-Met Kinase by Imidazole Analogues and Other Inhibitors

| Inhibitor | IC50 (c-Met) | Additional Kinase Targets | Reference |

|---|---|---|---|

| LAH-1 | 49 nM | Selective for c-Met | nih.gov |

| Cabozantinib | 31 nM | - | nih.gov |

| AMG-1 | 4 nM | RON (IC50 = 9 nM) | selleckchem.com |

| Altiratinib | 0.3-6 nM | TRK, TIE2, VEGFR2 | selleckchem.com |

| NVP-BVU972 | 14 nM | Selective for c-Met | selleckchem.com |

| PHA-665752 | Potent, selective | Ron, Flt-1/3/4, Kit, PDGFRα/β, Tie-2 | selleckchem.com |

| BMS-794833 | 1.7 nM | VEGFR2 (IC50 = 15 nM), Ron, Axl, Flt3 | selleckchem.com |

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Studies on imidazole-based compounds have shed light on their ability to trigger this process. For instance, one novel imidazole derivative, compound 4f, was found to induce apoptosis in HeLa cells by modulating the expression of key apoptotic proteins. nih.gov Specifically, it increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. nih.gov The study also observed an increase in Caspase-3 expression, a key executioner caspase in the apoptotic cascade. nih.gov

Similarly, trisubstituted-imidazoles have been shown to induce apoptosis in human breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is often overactivated in cancer. nih.gov These compounds were found to downregulate the phosphorylation of Akt, PDK, and mTOR, and decrease the expression of anti-apoptotic proteins like Bcl-2 and survivin. nih.gov Furthermore, they led to the activation of procaspase-3 and the cleavage of PARP, both hallmarks of apoptosis. nih.gov

Other research has demonstrated that certain benzothiazole (B30560) compounds, which can be considered structural analogues, induce apoptosis in pancreatic cancer cells. researchgate.net The imidazole nucleus itself has been shown to induce apoptosis by increasing cleaved caspase 3 protein levels and causing morphological alterations in hepatocellular carcinoma (HCC) cell lines. researchgate.net

Enzyme Inhibition Studies

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Several imidazole-based compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One study reported that mono- or di-substituted imidazole derivatives exhibited nanomolar activity against both AChE and BChE, comparable to the standard drug donepezil. nih.gov Kinetic studies revealed that these compounds act as competitive or noncompetitive inhibitors. nih.gov Another study on imidazole-thiazole derivatives also demonstrated their inhibitory potential against AChE and BChE. researchgate.netanadolu.edu.tr

A series of novel derivatives based on G801-0274, a known cholinesterase inhibitor, were designed and synthesized. mdpi.com Among them, compound 8i showed the strongest inhibitory effect on both AChE (IC50 = 0.39 μM) and BChE (IC50 = 0.28 μM). mdpi.com Enzyme kinetics and molecular modeling suggested that this compound binds to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzymes, indicating a mixed-type inhibition. mdpi.com

Table 3: Cholinesterase Inhibition by Imidazole Analogues

| Compound/Analogue Type | Target Enzyme(s) | Potency/IC50 | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Mono- or di-substituted imidazole derivatives | AChE, BChE | Nanomolar activity | Competitive or noncompetitive | nih.gov |

| Imidazole-thiazole derivatives | AChE, BChE | - | - | researchgate.netanadolu.edu.tr |

| Compound 8i (G801-0274 derivative) | AChE | IC50 = 0.39 μM | Mixed-type (binds to PAS and CAS) | mdpi.com |

| Compound 8i (G801-0274 derivative) | BChE | IC50 = 0.28 μM | Mixed-type (binds to PAS and CAS) | mdpi.com |

Angiotensin II Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. uscjournal.com A key component of this system is the angiotensin II type 1 (AT1) receptor, which, upon activation by its ligand angiotensin II, mediates vasoconstriction and sodium retention, leading to an increase in blood pressure. wikipedia.orgbhf.org.uk Angiotensin Receptor Blockers (ARBs) are a class of drugs that inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing these effects and lowering blood pressure. wikipedia.orgnih.gov

The imidazole ring is a core structural feature of many potent and selective AT1 receptor antagonists. acs.org The first-in-class ARB, Losartan, features a substituted imidazole ring that is crucial for its activity. mdpi.comnih.gov Research has shown that the imidazole moiety can mimic the side chain of the histidine amino acid residue in angiotensin II, contributing to its binding at the receptor site. mdpi.comacs.org

Further studies have elaborated on the structure-activity relationships of imidazole-5-carboxylic acids, demonstrating that substituents at various positions on the imidazole ring significantly influence binding affinity and antagonistic activity. acs.orgnih.gov For instance, a series of 4-(1-hydroxyalkyl)imidazole derivatives showed a strong affinity for the AT1 receptor and potent inhibition of angiotensin II-induced pressor responses. nih.gov Similarly, other imidazole-5-acetic acid derivatives have been identified as competitive antagonists of angiotensin II receptors, proving effective at blocking both prejunctional and postjunctional receptors in vivo. nih.gov These findings underscore the importance of the imidazole nucleus as a foundational scaffold for designing effective ARBs. researchgate.netnih.gov

Table 1: Examples of Imidazole-Based Angiotensin II Receptor Antagonists

| Compound Class | Example | Activity | Reference |

|---|---|---|---|

| N-(biphenylylmethyl)imidazoles | Losartan | Potent, orally active AT1 receptor antagonist used for hypertension. bhf.org.ukmayoclinic.org | mdpi.comresearchgate.net |

| Imidazole-5-carboxylic acids | 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid (26c) | Strong binding affinity to AT1 receptor; its esters show potent and long-lasting oral activity. nih.gov | nih.gov |

| Imidazole-5-acetic acid derivatives | CV-2961 | Antagonizes both prejunctional and postjunctional angiotensin II receptors in vivo. nih.gov | nih.gov |

Other Enzyme Systems Modulated by Imidazole and Nitrobenzoic Acid Moieties

The constituent parts of this compound are known to interact with various enzyme systems beyond the RAS.

Imidazole Moiety: The imidazole ring is a versatile inhibitor of numerous enzymes due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding. mdpi.com Imidazole and its derivatives have been identified as a class of microsomal enzyme inhibitors, notably affecting cytochrome P450 (CYP) enzymes involved in drug metabolism. nih.gov

Furthermore, imidazole-containing compounds have shown inhibitory effects against a wide array of enzymes. mdpi.com For example, certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. jchemrev.comresearchgate.net Other research has demonstrated that imidazole can inhibit GH1 β‐glucosidase through a partial competitive mechanism, where it binds to the enzyme's active site and reduces its affinity for the substrate. nih.gov The effectiveness of imidazole derivatives as antiviral agents often stems from their ability to target and inhibit vital viral enzymes like proteases. mdpi.com

Nitrobenzoic Acid Moiety: Nitroaromatic compounds, including derivatives of nitrobenzoic acid, undergo enzymatic reduction, which is central to their biological activity and potential toxicity. nih.gov Flavoenzymes such as NADPH-cytochrome P450 reductase can reduce nitroaromatics in single-electron transfer reactions. nih.gov The redox properties of these compounds are crucial for their interaction with enzyme systems. nih.gov While specific inhibitory actions of 4-nitrobenzoic acid on many enzyme systems are not as broadly characterized as those of the imidazole moiety, the parent structure, benzoic acid, has derivatives known to inhibit key metabolic enzymes. For instance, certain benzoate (B1203000) derivatives are effective inhibitors of α-amylase and α-glycosidase, enzymes involved in carbohydrate digestion. nih.gov The presence of the electron-withdrawing nitro group on the benzoic acid ring significantly alters its electronic properties, suggesting a distinct interaction profile with enzyme active sites compared to other substituted benzoates.

Table 2: Enzyme Systems Modulated by the Imidazole Moiety

| Enzyme System | Type of Modulation | Example Compound Class | Reference |

|---|---|---|---|

| Microsomal Enzymes (e.g., Cytochrome P450) | Inhibition | General Imidazole Derivatives | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | Substituted Imidazoles | jchemrev.comresearchgate.net |

| GH1 β-Glucosidase | Partial Competitive Inhibition | Imidazole | nih.gov |

| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Inhibition | Imidazole Derivatives | mdpi.com |

| Topoisomerase II | Inhibition | Imidazole Derivatives | mdpi.com |

Antiviral Activity Evaluation

The development of novel antiviral agents is a critical area of pharmaceutical research, and both imidazole and nitro-containing compounds have shown significant promise. nih.govresearchgate.net

Imidazole Moiety: The imidazole scaffold is a cornerstone in the discovery of new antiviral drugs. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of activity against both DNA and RNA viruses. sigmaaldrich.com The mechanism of action often involves the inhibition of crucial viral enzymes. mdpi.com For example, computational and docking studies have identified imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. mdpi.com Additionally, various imidazole analogs have shown potent activity against viruses such as Herpes Simplex Virus (HSV-1), Vaccinia virus, Dengue virus (DENV), and influenza A virus. nih.govresearchgate.net Some imidazole-based agents exert their antiviral effects by targeting viral entry or replication processes. doi.org

Nitrobenzoic Acid Moiety: While less broadly studied than imidazoles for antiviral effects, benzoic acid derivatives, particularly those with a nitro group, have also been evaluated for this purpose. The nitro group is a key feature in some bioactive molecules with antiviral properties. For example, nitrobenzoxadiazole derivatives have been found to possess anti-influenza A virus activity. researchgate.net The strong electron-withdrawing nature of the nitro group can be a critical pharmacophoric feature for interaction with viral targets.

Table 3: Antiviral Activity of Imidazole and its Derivatives

| Virus | Compound Class / Example | Observed Effect | Reference |

|---|---|---|---|

| SARS-CoV-2 | Imidazole Derivatives | Inhibition of main protease (Mpro) | mdpi.comnih.gov |

| Dengue virus (DENV-2) | Imidazole 4,5-dicarboxamide derivatives | Inhibition of DENV-2 replicon | nih.gov |

| Vaccinia virus (VV) | 1,2,4-Trisubstituted imidazoles | Potent antiviral agents (e.g., compounds 35a, 35b) | nih.gov |

| Influenza A (H1N1) | Thiophene-containing imidazole analogues | High virus-inhibiting activity | researchgate.net |

| Human Immunodeficiency Virus (HIV) | Imidazole-containing hybrids | Inhibition of reverse transcriptase (RT), integrase (IN), and protease (PR) | doi.org |

Other Therapeutic Potentials and Biological Effects

Beyond the specific activities detailed above, the structural motifs of this compound contribute to a range of other potential therapeutic applications. jchemrev.comnih.gov

Antidiabetic Activity

Both imidazole and benzoic acid derivatives have been investigated for their potential in managing diabetes mellitus. mdpi.comjchemrev.com

Imidazole Moiety: A significant body of research points to the antidiabetic potential of imidazole-containing compounds. mdpi.comijpcbs.com Studies have shown that certain imidazoline derivatives can produce a potent antihyperglycemic effect in animal models of type 2 diabetes. nih.gov In one study, a newly synthesized imidazole chloro derivative significantly reduced blood glucose levels from 449 mg/dl to 164 mg/dl in alloxan-induced diabetic rats. ijpcbs.com A key mechanism for this activity is the inhibition of carbohydrate-hydrolyzing enzymes. researchgate.net For example, novel series of 2,4,5-trisubstituted imidazole derivatives and 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes that break down complex carbohydrates into glucose. rdd.edu.iqacs.org By slowing carbohydrate digestion, these compounds can help manage postprandial hyperglycemia. rdd.edu.iq

Benzoic Acid Moiety: Derivatives of benzoic acid also exhibit promising antidiabetic properties. nih.gov Studies on hydroxybenzoic acid derivatives have shown they can improve hepatic insulin (B600854) resistance and regulate genes involved in glucose metabolism. nih.gov Furthermore, various benzoate derivatives have been shown to be potent inhibitors of α-amylase and α-glycosidase, mirroring the activity seen with some imidazole compounds. nih.gov One study found a phenylthio-ethyl benzoate derivative to be a more potent inhibitor of these enzymes than the standard drug, acarbose. nih.gov Natural compounds containing relevant structures have also shown activity; for instance, Ferruginan, isolated from Olea ferruginea, demonstrated dose-dependent inhibition of α-amylase. mdpi.com

Toxicological Assessment and Mechanistic Studies of 4 1h Imidazol 1 Yl 3 Nitrobenzoic Acid Derivatives

Structure-Toxicity Relationship (STR) Analysis

Influence of Imidazole (B134444) and Nitro Moieties on the Toxicological Profile

The presence of both an imidazole ring and a nitro group on the benzoic acid scaffold creates a complex toxicological profile, where the interplay between these functional groups is crucial.

The imidazole moiety is a common feature in many biologically active compounds. However, its presence can also contribute to toxicity. Imidazole derivatives have been studied for a range of toxic effects, and their interaction with biological systems can be multifaceted. nih.gov The toxicological impact of the imidazole ring in a larger molecule can be significantly modified by the nature and position of other substituents. nih.govresearchgate.net

The nitro group (NO2) is a well-known structural alert or toxicophore, often associated with mutagenicity and genotoxicity. nih.govacs.org The toxicity of nitroaromatic compounds is frequently linked to the metabolic reduction of the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. digitellinc.com These reactive species can cause significant cellular damage, including DNA strand breakage and adduct formation. digitellinc.com The mutagenic potential of nitro-containing compounds is not solely dependent on the presence of the nitro group itself but is significantly influenced by its position on the aromatic ring and the presence of other substituents. nih.govdigitellinc.comnih.gov For instance, in some nitro-polycyclic aromatic hydrocarbons, a nitro group at the 3-position can lead to more potent mutagenicity compared to one at the 1-position, due to the proximity of the reductively activated form to DNA bases like guanine. digitellinc.com

In the context of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, the nitro group is at the 3-position relative to the carboxylic acid and ortho to the imidazole substituent. This specific positioning influences the electronic environment of the entire molecule. The electron-withdrawing nature of the nitro group increases the acidity of the benzoic acid compared to the unsubstituted parent compound. quora.comwikipedia.org The combined electronic effects of the imidazole ring and the nitro group dictate the molecule's reactivity and its potential to undergo bioreductive activation, which is a key mechanism for the toxicity of many nitroimidazoles. acs.orgnih.gov Studies on various nitroimidazole derivatives have shown that the type and position of different substituents on the imidazole ring have a significant influence on their toxicological activity, demonstrating that the nitro group is not solely responsible for mutagenic or genotoxic effects. nih.gov

The following table provides an illustrative example of how structural modifications to a hypothetical series of this compound derivatives could influence a toxicological endpoint, based on established STR principles for related compounds.

Table 1: Illustrative Structure-Toxicity Relationship of Hypothetical this compound Derivatives This table is for illustrative purposes only and is based on general toxicological principles, not specific experimental data for these exact compounds.

| Compound ID | R1 (Position on Imidazole) | R2 (Position on Benzoic Acid) | Postulated Change in Toxicity | Rationale based on General Principles |

|---|---|---|---|---|

| Parent | H | H | - | Baseline toxicity of this compound. |

| Deriv-01 | 2-Methyl | H | Potentially Altered | Substitution at the 2-position of the imidazole ring can enhance resonance conjugation, which has been shown to affect the antiprotozoal activity and potentially the toxicity of 5-nitroimidazoles. digitellinc.com |

| Deriv-02 | H | 5-Chloro | Potentially Increased | Addition of a halogen can alter the electronic properties and lipophilicity of the molecule, potentially affecting its distribution and interaction with biological targets. |

| Deriv-03 | H | H (Nitro at position 2) | Potentially Altered | Changing the position of the nitro group significantly impacts its electronic and steric environment, which is known to affect mutagenicity. digitellinc.comnih.gov |

Correlation of Molecular Descriptors with Toxicological Endpoints

Quantitative Structure-Toxicity Relationship (QSTR) models are valuable computational tools for predicting the toxicity of chemical compounds based on their molecular structure. nih.govnih.gov These models establish a mathematical correlation between a set of calculated molecular properties, known as descriptors, and a measured toxicological endpoint. echemi.com For nitroaromatic and imidazole-containing compounds, various types of descriptors have been shown to be relevant for predicting toxicity.

Key Molecular Descriptors and Their Relevance:

Electronic Descriptors: These describe the electronic properties of a molecule. For nitroaromatic compounds, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is often a critical descriptor. oup.com A lower ELUMO value indicates a greater susceptibility of the molecule to be reduced, which is the primary activation step for the toxicity of many nitro compounds. oup.com Other electronic descriptors include dipole moment and partial atomic charges.

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is a common measure of a molecule's hydrophobicity. This property governs the absorption, distribution, metabolism, and excretion (ADME) of a compound, and thus its ability to reach a target site and exert a toxic effect. Increased hydrophobicity can sometimes correlate with increased toxicity. nih.gov

Topological and Steric Descriptors: These descriptors quantify aspects of the molecular structure such as size, shape, and branching. Molar refractivity, for example, is related to the volume of the molecule and its polarizability, and has been found to correlate with the biological activity of some benzoic acid derivatives. nih.gov The presence of specific functional groups, counted by fragment descriptors, can also be directly correlated with toxicity. oup.com

For the this compound series, a QSTR model would likely find that a combination of electronic descriptors (reflecting the ease of nitro group reduction), hydrophobicity descriptors (governing bioavailability), and steric descriptors (describing the fit to biological macromolecules) would be necessary to accurately predict toxicological endpoints. A QSTR study on nitroimidazole derivatives used to treat tumor hypoxia, for example, found a strong correlation between predicted and experimental activity using such models. nih.govresearchgate.net

The table below illustrates a hypothetical correlation between selected molecular descriptors and a toxicological endpoint (e.g., cytotoxicity as pIC50) for a series of derivatives.

Table 2: Hypothetical Correlation of Molecular Descriptors with a Toxicological Endpoint This table presents a hypothetical data set for illustrative purposes to demonstrate the QSTR concept.

| Compound ID | pIC50 (Experimental) | ELUMO (eV) | Log P | Molar Refractivity |

|---|---|---|---|---|

| Parent | 4.5 | -2.8 | 1.5 | 55 |

| Deriv-01 | 4.7 | -2.75 | 1.9 | 60 |

| Deriv-02 | 5.1 | -2.9 | 2.1 | 61 |

| Deriv-03 | 4.8 | -2.6 | 1.5 | 55 |

In this hypothetical scenario, a QSTR analysis might reveal that lower ELUMO values and higher Log P values contribute positively to the toxicological endpoint, suggesting that both the ease of bioreduction and increased hydrophobicity could lead to greater cytotoxicity in this class of compounds.

Emerging Applications and Future Research Directions for 4 1h Imidazol 1 Yl 3 Nitrobenzoic Acid

Potential as Lead Compounds in Drug Discovery and Development

The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. nih.govnih.gov The electron-rich nature of the imidazole ring allows it to bind to various enzymes and receptors, making it a valuable component in the design of new drugs. nih.gov Imidazole-based compounds have been investigated for their potential as anticancer, antibacterial, antifungal, antiparasitic, antidiabetic, antihypertensive, and anti-inflammatory agents. nih.gov

The presence of the nitro group in 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is also significant, as nitroimidazole derivatives have demonstrated notable therapeutic potential, particularly as antibacterial and anticancer agents. mdpi.com The mechanism of action of many nitroimidazole compounds involves reductive bioactivation, which generates reactive intermediates that can induce cellular damage in target pathogens or cancer cells. mdpi.com